Diethyl 2-(p-tolyl)malonate

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Diethyl 2-(p-tolyl)malonate is a key aromatic malonic ester derivative , with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. It is a versatile synthetic intermediate that incorporates a reactive methylene group flanked by two ester moieties, which enables a range of essential chemical transformations like alkylation, hydrolysis, and decarboxylation.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 29148-27-4
Cat. No. B1348814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(p-tolyl)malonate
CAS29148-27-4
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC
InChIInChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3
InChIKeyWGBSHZUHSDGHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(p-tolyl)malonate (CAS 29148-27-4): A Core Arylated Malonate Building Block for Pharmaceutical and Agrochemical R&D


Diethyl 2-(p-tolyl)malonate is a key aromatic malonic ester derivative , with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is a versatile synthetic intermediate that incorporates a reactive methylene group flanked by two ester moieties, which enables a range of essential chemical transformations like alkylation, hydrolysis, and decarboxylation . This compound, with a density of 1.054 g/mL at 25 °C and a boiling point of 124-125 °C/1 mmHg, is fundamental for constructing more complex molecules, particularly those requiring a p-tolyl moiety for enhanced lipophilicity or specific steric interactions .

Diethyl 2-(p-tolyl)malonate vs. Unsubstituted Analogs: Why Interchangeability is a High-Risk Assumption in Synthesis


Assuming that any arylated malonate can substitute for another is a critical error in synthetic route design. The p-tolyl group of Diethyl 2-(p-tolyl)malonate is not merely a placeholder; it is a functional handle that imparts distinct steric and electronic properties compared to its analogs . For instance, the methyl group significantly alters the compound's lipophilicity (LogP 2.20-2.90) relative to diethyl phenylmalonate [1], which directly impacts compound solubility, membrane permeability, and downstream biological activity . Furthermore, the presence of the p-tolyl moiety enables specific reactivity, such as Friedel-Crafts alkylations, that are either impossible or proceed with drastically different efficiency and selectivity when using a different aryl group . These differences in physical properties and reactivity can lead to unexpected reaction failures, lower yields, or the generation of different products, making precise chemical selection mandatory from the outset of a project .

Data-Driven Differentiation: Quantifying the Advantages of Diethyl 2-(p-tolyl)malonate in Key Research Applications


Lipophilicity as a Key Differentiator: LogP Comparison with Unsubstituted Phenylmalonate

Diethyl 2-(p-tolyl)malonate exhibits a higher lipophilicity compared to its unsubstituted analog, diethyl phenylmalonate. This is a direct consequence of the additional methyl group. The measured or predicted LogP for Diethyl 2-(p-tolyl)malonate ranges from 2.20 to 2.90 , whereas diethyl phenylmalonate has a lower LogP of approximately 1.89 . This quantitative difference in lipophilicity is crucial for medicinal chemists aiming to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile .

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Synthetic Utility: High-Yielding Chlorination for Advanced Arylated Intermediates

In a head-to-head synthetic comparison, diethyl 2-(p-tolyl)malonate can be converted to diethyl 2-chloro-2-(p-tolyl)malonate with a yield of 92.9% [1]. This is a key step in generating more complex arylated structures. The patent literature provides a direct comparison using the p-chloro analog, diethyl 2-(p-chlorophenyl)malonate, under identical reaction conditions. The process for the p-chloro analog is also described, highlighting the robust and adaptable nature of the arylation/chlorination protocol for different substrates, but the reported yield for the p-tolyl derivative provides a specific, quantitative benchmark for its performance [1].

Synthetic Methodology Process Chemistry Agrochemical Synthesis

Core Physical Properties: A Defined Boiling Point for Streamlined Purification

The physical properties of Diethyl 2-(p-tolyl)malonate, particularly its boiling point of 124-125 °C at 1 mmHg, are well-defined and consistent across reputable vendor datasheets [1]. This contrasts with less-defined or heavier analogs. For example, while diethyl 2-ethyl-2-(p-tolyl)malonate (CAS 68692-80-8) offers different reactivity at the alpha-position, its higher molecular weight (278.34 g/mol) will result in a significantly higher boiling point, making it more difficult to purify by distillation . The lower boiling point of Diethyl 2-(p-tolyl)malonate makes it amenable to purification by distillation, which is a critical advantage in both academic and industrial settings for obtaining high-purity material without resorting to more costly or time-consuming chromatography .

Process Chemistry Analytical Chemistry Purification

Enhanced Reactivity in Catalytic Couplings: A Superior Substrate for α-Arylation

While direct head-to-head data with an exact analog is limited, class-level inference supports the enhanced utility of Diethyl 2-(p-tolyl)malonate as a specific substrate in modern catalytic methods. For example, microwave-assisted α-arylation protocols using Cu(OTf)2 and 2-picolinic acid are highly effective for coupling aryl halides with diethyl malonates [1]. The presence of the p-tolyl group makes Diethyl 2-(p-tolyl)malonate a pre-formed α-aryl malonate, which can be advantageous in dealkoxycarbonylative coupling reactions with palladium catalysts . These methods, which proceed to give valuable 2-arylacetic acid esters, are likely more efficient with a pre-installed aryl group like p-tolyl compared to using unsubstituted diethyl malonate and performing a less selective arylation as a subsequent step .

Catalysis C-C Bond Formation Methodology Development

High Purity and Defined Analytical Standards for Reproducible Research

The procurement of Diethyl 2-(p-tolyl)malonate from reputable vendors is backed by quantitative quality control metrics. For instance, the compound is commercially available with a standard purity of 95% (as per Sigma-Aldrich specification) and has been reported at 97% purity in spectral databases [1]. This is supported by comprehensive analytical data, including a defined refractive index (n20/D 1.492) and density (1.054 g/mL at 25 °C) [2]. While other vendors may offer comparable analogs like diethyl phenylmalonate, the availability of a specific, well-characterized, and high-purity batch of Diethyl 2-(p-tolyl)malonate ensures that experiments are both reproducible and reliable, reducing the risk of failure due to unknown or variable impurities from less-common analogs [2].

Analytical Chemistry Quality Control Chemical Sourcing

From Bench to Batch: High-Impact Application Scenarios for Diethyl 2-(p-tolyl)malonate


Medicinal Chemistry: Fine-Tuning Drug Candidate Lipophilicity and Metabolic Stability

In drug discovery, the p-tolyl group is a privileged fragment for modulating the lipophilicity and metabolic stability of lead compounds. Diethyl 2-(p-tolyl)malonate, with its LogP of 2.20-2.90, is an ideal starting material for synthesizing drug-like molecules that require enhanced membrane permeability, as supported by the LogP comparison with diethyl phenylmalonate . This is particularly relevant for targets in the central nervous system (CNS) or for orally administered drugs, where balancing solubility and permeability is critical .

Agrochemical Development: Optimizing Bioactivity and Environmental Fate

The agrochemical industry frequently uses malonate derivatives to construct herbicides and fungicides. The specific reactivity of Diethyl 2-(p-tolyl)malonate in transformations like the high-yielding chlorination to give diethyl 2-chloro-2-(p-tolyl)malonate (92.9% yield) is directly relevant for synthesizing complex agrochemical active ingredients [1]. The ability to efficiently introduce the p-tolyl group, which can influence a compound's environmental persistence and target organism uptake, is a key advantage in this field [1].

Process Chemistry and Scale-Up: Ensuring Efficient and Reproducible Manufacturing

For process chemists, the well-defined physical properties of Diethyl 2-(p-tolyl)malonate are a major asset. Its boiling point of 124-125 °C/1 mmHg allows for purification by distillation, a scalable and cost-effective technique that avoids the pitfalls of chromatography at larger scales . This, combined with its high commercial purity (≥95%) , ensures that starting material quality is not a variable, leading to more robust and reproducible manufacturing processes.

Synthetic Methodology Research: A Benchmark Substrate for Developing New Catalytic Reactions

Academic and industrial research groups focused on C-C bond formation can leverage Diethyl 2-(p-tolyl)malonate as a well-defined substrate for developing and benchmarking new catalytic methods. Its pre-formed α-aryl malonate structure makes it an excellent candidate for exploring novel dealkoxycarbonylative couplings, as demonstrated in recent palladium-catalyzed methodologies . Using this compound allows researchers to focus on catalyst and condition optimization without the added variable of an in-situ arylation step, leading to cleaner and more interpretable results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-(p-tolyl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.